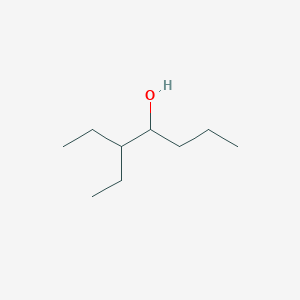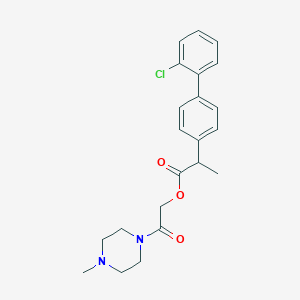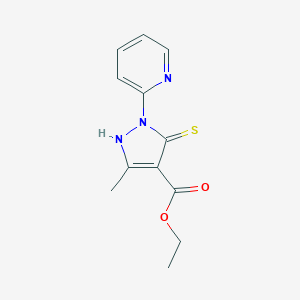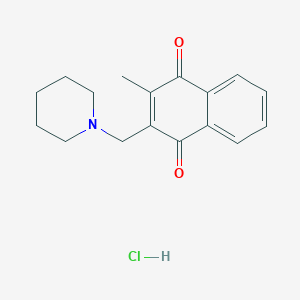
2-Methyl-3-(1-piperidinylmethyl)-1,4-naphthalenedione hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3-(1-piperidinylmethyl)-1,4-naphthalenedione hydrochloride, also known as MPPN, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPPN is a member of the naphthalenedione family, which is known for its diverse range of biological activities. In
作用機序
The mechanism of action of 2-Methyl-3-(1-piperidinylmethyl)-1,4-naphthalenedione hydrochloride is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-Methyl-3-(1-piperidinylmethyl)-1,4-naphthalenedione hydrochloride has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
生化学的および生理学的効果
2-Methyl-3-(1-piperidinylmethyl)-1,4-naphthalenedione hydrochloride has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in various cell types. 2-Methyl-3-(1-piperidinylmethyl)-1,4-naphthalenedione hydrochloride has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2-Methyl-3-(1-piperidinylmethyl)-1,4-naphthalenedione hydrochloride has been shown to have antioxidant properties, which may help to protect cells from oxidative stress and damage.
実験室実験の利点と制限
2-Methyl-3-(1-piperidinylmethyl)-1,4-naphthalenedione hydrochloride has several advantages for use in lab experiments. It is a highly soluble compound that can be easily prepared in large quantities. It has also been shown to have low toxicity in vitro, making it a suitable compound for cell-based assays. However, 2-Methyl-3-(1-piperidinylmethyl)-1,4-naphthalenedione hydrochloride has some limitations for use in lab experiments. It is a relatively new compound, and its biological effects have not been fully characterized. Additionally, 2-Methyl-3-(1-piperidinylmethyl)-1,4-naphthalenedione hydrochloride has not been extensively studied in animal models, so its efficacy and safety in vivo are not well understood.
将来の方向性
There are several future directions for research on 2-Methyl-3-(1-piperidinylmethyl)-1,4-naphthalenedione hydrochloride. One area of interest is the development of 2-Methyl-3-(1-piperidinylmethyl)-1,4-naphthalenedione hydrochloride derivatives with improved biological activity and selectivity. Another area of interest is the investigation of 2-Methyl-3-(1-piperidinylmethyl)-1,4-naphthalenedione hydrochloride's effects on specific signaling pathways and cellular processes. Additionally, further studies are needed to investigate the efficacy and safety of 2-Methyl-3-(1-piperidinylmethyl)-1,4-naphthalenedione hydrochloride in animal models and clinical trials. Overall, 2-Methyl-3-(1-piperidinylmethyl)-1,4-naphthalenedione hydrochloride has significant potential for use in scientific research, and further investigation may lead to the development of novel therapies for various diseases.
合成法
The synthesis of 2-Methyl-3-(1-piperidinylmethyl)-1,4-naphthalenedione hydrochloride involves the reaction of 2-methyl-1,4-naphthoquinone with piperidine in the presence of hydrochloric acid. The resulting product is a white crystalline powder that is highly soluble in water. The synthesis of 2-Methyl-3-(1-piperidinylmethyl)-1,4-naphthalenedione hydrochloride has been optimized to produce high yields and purity, making it a suitable compound for scientific research.
科学的研究の応用
2-Methyl-3-(1-piperidinylmethyl)-1,4-naphthalenedione hydrochloride has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties. 2-Methyl-3-(1-piperidinylmethyl)-1,4-naphthalenedione hydrochloride has been used in various research studies to investigate its effects on cellular signaling pathways, gene expression, and protein synthesis.
特性
CAS番号 |
110278-78-9 |
|---|---|
製品名 |
2-Methyl-3-(1-piperidinylmethyl)-1,4-naphthalenedione hydrochloride |
分子式 |
C17H20ClNO2 |
分子量 |
305.8 g/mol |
IUPAC名 |
2-methyl-3-(piperidin-1-ylmethyl)naphthalene-1,4-dione;hydrochloride |
InChI |
InChI=1S/C17H19NO2.ClH/c1-12-15(11-18-9-5-2-6-10-18)17(20)14-8-4-3-7-13(14)16(12)19;/h3-4,7-8H,2,5-6,9-11H2,1H3;1H |
InChIキー |
XSNCPTIVNGCGBK-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CN3CCCCC3.Cl |
正規SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CN3CCCCC3.Cl |
その他のCAS番号 |
75397-64-7 |
同義語 |
AK 135 AK-135 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



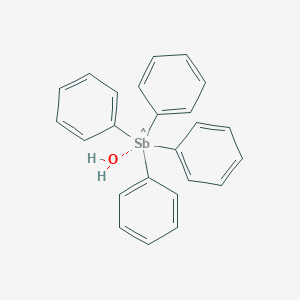
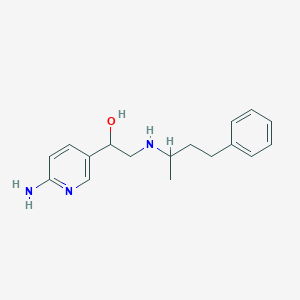


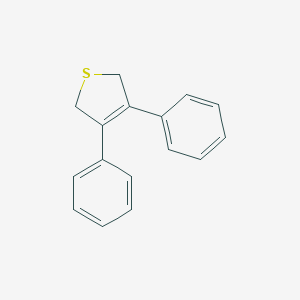
![2-Chloro-1-[2-hydroxy-4-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B12005.png)



![4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B12014.png)

